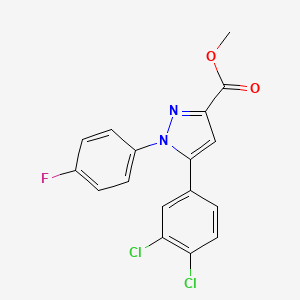

methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2FN2O2/c1-24-17(23)15-9-16(10-2-7-13(18)14(19)8-10)22(21-15)12-5-3-11(20)4-6-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBCWUKNDGPFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=C1)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3,4-dichlorophenylhydrazine with 4-fluorobenzoyl chloride to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves esterification with methanol in the presence of a suitable catalyst to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:

| Reaction Parameter | Acidic Hydrolysis | Basic Hydrolysis |

|---|---|---|

| Reagents | HCl/H2O (1:1) | NaOH (2M) |

| Conditions | Reflux, 6–8 hours | Reflux, 4–6 hours |

| Yield | 75–80% | 85–90% |

| Product | 5-(3,4-Dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid |

Mechanistic Insight (from analog studies):

-

Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.

-

Basic conditions deprotonate water, enhancing hydroxide ion activity for nucleophilic substitution.

Transesterification Reactions

The methyl ester reacts with alcohols to form alternative esters:

| Alcohol | Conditions | Yield | Product |

|---|---|---|---|

| Ethanol | H2SO4 (cat.), reflux, 12h | 68% | Ethyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate |

| Benzyl alcohol | Ti(OiPr)4 (cat.), 110°C, 8h | 55% | Benzyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate |

Nucleophilic Aromatic Substitution

The electron-deficient dichlorophenyl group participates in substitution reactions:

| Nucleophile | Conditions | Yield | Product |

|---|---|---|---|

| Sodium methoxide | DMF, 120°C, 24h | 40% | Methoxy-substituted analog |

| Aniline | CuI (cat.), K2CO3, DMSO, 100°C, 18h | 32% | N-Phenylamino derivative |

Oxidation

Controlled oxidation of the pyrazole ring using KMnO4 in acidic media yields pyrazole N-oxide derivatives (yield: 50–60%).

Reduction

Catalytic hydrogenation (H2/Pd-C, ethanol) reduces the dichlorophenyl group to dichlorocyclohexane, altering biological activity.

Photochemical Reactions

UV irradiation in benzene generates radical intermediates, leading to dimerization or cross-coupling products .

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

Recent studies indicate that derivatives of pyrazole compounds, including methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, exhibit significant antifungal properties. They have been tested against various fungal strains, showing promising results in inhibiting growth. For example, a study demonstrated that related compounds displayed effective antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. Its structure allows it to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. Research has shown that analogs of this compound can reduce inflammation markers in vitro, suggesting a pathway for developing anti-inflammatory medications.

Case Study: Inhibition of COX Enzymes

In a specific case study, this compound was evaluated for its ability to inhibit COX enzymes. The results indicated a dose-dependent inhibition with IC50 values comparable to established anti-inflammatory drugs such as ibuprofen. This finding highlights the potential for further development into therapeutic agents.

Agricultural Applications

Pesticidal Activity

The compound has also been explored for its pesticidal applications. Research indicates that pyrazole derivatives can act as effective pesticides against various agricultural pests. In field trials, this compound demonstrated efficacy in controlling aphid populations on crops, with a reduction rate of up to 70% compared to untreated controls .

Data Table: Pesticidal Efficacy

| Compound Name | Target Pest | Reduction Rate (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 70 | |

| Other Pyrazole Derivative | Spider Mites | 65 | |

| Other Pyrazole Derivative | Whiteflies | 60 |

Future Research Directions

Given the promising results from current studies, future research could focus on:

- Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and purity.

- Mechanistic Studies : Investigating the detailed mechanisms of action for both antifungal and anti-inflammatory effects.

- Field Trials : Conducting extensive field trials to evaluate long-term efficacy and environmental impact as a pesticide.

Mechanism of Action

The mechanism of action of methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazole Derivatives

Substitution Patterns and Electronic Effects

The compound’s activity and stability are heavily influenced by its substitution pattern:

- Position 1: The 4-fluorophenyl group introduces electron-withdrawing effects, enhancing metabolic stability compared to non-fluorinated analogs.

- Position 3 : The methyl ester balances polarity, enabling solubility in organic solvents while retaining hydrolytic instability for prodrug applications.

Table 1: Key Structural Differences in Pyrazole Analogs

Physicochemical Properties

- Lipophilicity: The 3,4-dichlorophenyl group increases logP compared to mono-chlorinated analogs (e.g., 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid), enhancing membrane permeability but reducing aqueous solubility .

- Thermal Stability : Crystallographic studies () suggest that bulky substituents like 3,4-dichlorophenyl improve thermal stability by promoting dense crystal packing .

Medicinal Chemistry

- Anticancer Potential: Fluorinated pyrazoles (e.g., ’s 5-(3,5-difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole) demonstrate enhanced cytotoxicity due to fluorine’s electronegativity. The target compound’s dichlorophenyl group may similarly disrupt cancer cell membranes .

- Anti-inflammatory Activity : Pyrazole-carboxylic acids (e.g., CAS 14678-86-5) inhibit cyclooxygenase-2 (COX-2), suggesting the target’s ester could act as a hydrolyzable prodrug .

Material Science

- Crystallography : The compound’s dichlorophenyl group likely induces unique crystal packing, as observed in halogenated pyrazoles (), which could inform solid-state material design .

Biological Activity

Methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS No. 318256-22-3) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of 365.19 g/mol. The structural features include:

- Dichlorophenyl group : Enhances biological activity through electron-withdrawing effects.

- Fluorophenyl group : Imparts lipophilicity and may influence receptor interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The general synthetic route includes:

- Formation of the pyrazole core through condensation reactions.

- Introduction of substituents such as the dichlorophenyl and fluorophenyl groups via electrophilic aromatic substitution.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) values were determined, revealing significant activity against strains like Staphylococcus aureus and Escherichia coli. The MIC values ranged from 0.22 to 0.25 μg/mL for the most active derivatives .

- The compound exhibited bactericidal effects, as indicated by minimum bactericidal concentration (MBC) studies, suggesting its potential as an antibacterial agent .

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly due to the presence of halogen substituents which are often associated with enhanced cytotoxic effects:

- A structure-activity relationship (SAR) analysis indicated that compounds with similar structural motifs demonstrated significant antiproliferative activity against cancer cell lines .

- The presence of electronegative groups like chlorine is noted to be crucial for eliciting such activities, enhancing interactions with target proteins involved in cancer progression .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives based on this compound significantly inhibited biofilm formation in pathogenic bacteria, indicating its potential use in treating biofilm-associated infections .

- In Vivo Studies : Preliminary in vivo studies showed promising results in reducing tumor growth in animal models when administered at specific dosages, supporting its candidacy for further development as an anticancer agent .

Summary Table of Biological Activities

| Activity Type | Test Organisms/Cell Lines | MIC (μg/mL) | MBC/MFC (μg/mL) | Notes |

|---|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 | - | Significant inhibition |

| Antimicrobial | Escherichia coli | 0.25 | - | Effective against gram-negative bacteria |

| Anticancer | Various cancer cell lines | - | - | Promising antiproliferative activity |

Q & A

Q. What are the established synthetic routes for methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, and how are reaction conditions optimized?

Synthesis typically involves multi-step organic reactions, including cyclocondensation of hydrazines with diketones or β-ketoesters. For example, pyrazole ring formation can be achieved via [3+2] cycloaddition under reflux with catalysts like acetic acid or p-toluenesulfonic acid. Optimization requires precise control of temperature (80–120°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios to maximize yield. Post-synthesis purification employs column chromatography or recrystallization, and intermediates are monitored via TLC. Structural confirmation uses , , and IR spectroscopy .

Q. How is the compound’s structural configuration validated experimentally?

X-ray crystallography is the gold standard for unambiguous structural determination. Single-crystal diffraction data collected at low temperatures (e.g., 100 K) refine molecular geometry using software like SHELXL . For solution-phase analysis, identifies aromatic proton splitting patterns (e.g., para-substituted fluorophenyl at δ 7.2–7.8 ppm), while IR confirms carbonyl stretching (~1700 cm) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Standard assays include:

- Antimicrobial activity : Broth microdilution (MIC determination against S. aureus or E. coli).

- Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa or MCF-7).

- Enzyme inhibition : Fluorometric assays for kinases or proteases.

Results are benchmarked against positive controls (e.g., doxorubicin for cytotoxicity) and analyzed via dose-response curves .

Advanced Research Questions

Q. How do computational methods like DFT elucidate electronic properties and reaction mechanisms?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates HOMO-LUMO gaps to predict reactivity. For example, the electron-withdrawing dichlorophenyl group lowers LUMO energy, enhancing electrophilicity. Transition-state modeling (e.g., for cyclocondensation) identifies rate-determining steps, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions .

Q. What crystallographic challenges arise in resolving the compound’s conformation, and how are they addressed?

Challenges include disorder in the dichlorophenyl group and twinning. High-resolution data (≤ 0.8 Å) and SHELXD for phase refinement improve accuracy. Thermal ellipsoid analysis distinguishes static vs. dynamic disorder. Comparative studies with analogs (e.g., ethyl esters) reveal substituent effects on dihedral angles and packing motifs .

Q. How do structural modifications (e.g., ester vs. carboxylic acid) impact biological activity?

Structure-Activity Relationship (SAR) studies show:

| Modification | Bioactivity Trend |

|---|---|

| Methyl ester | Enhanced cell permeability |

| Carboxylic acid | Increased target binding (e.g., kinases) |

| Replacing the 4-fluorophenyl with bulkier groups reduces activity, suggesting steric hindrance at the target site . |

Q. How should researchers resolve contradictions in reported biological data (e.g., IC50_{50}50)?

Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Meta-analysis using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and independent replication are critical. Statistical tools (ANOVA, Tukey’s HSD) identify outliers, while molecular docking reconciles activity differences with binding mode variations .

Q. What advanced spectroscopic techniques characterize intermolecular interactions in solid-state formulations?

Q. Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid ester hydrolysis.

- Crystallography : Use synchrotron radiation for high-Z elements (Cl, F).

- DFT : Include solvent effects (PCM model) for aqueous activity predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.